cyclo[N(Me)Ala-bAla-D-OLeu-Pro-DL-Val-N(Me)Val]
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Overview
Description
Cyclo[N(Me)Ala-bAla-D-OLeu-Pro-DL-Val-N(Me)Val] is a cyclic peptide belonging to the class of diketopiperazines. These compounds are characterized by their cyclic dipeptide structure, which is formed through the cyclization of linear dipeptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[N(Me)Ala-bAla-D-OLeu-Pro-DL-Val-N(Me)Val] typically involves the cyclization of a linear peptide precursor. The linear peptide is synthesized using standard solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid support. After the linear peptide is assembled, it is cleaved from the solid support and cyclized under specific conditions to form the cyclic peptide .
Industrial Production Methods
Industrial production of cyclo[N(Me)Ala-bAla-D-OLeu-Pro-DL-Val-N(Me)Val] follows similar principles as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and solvent, to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to isolate and purify the cyclic peptide .
Chemical Reactions Analysis
Types of Reactions
Cyclo[N(Me)Ala-bAla-D-OLeu-Pro-DL-Val-N(Me)Val] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or carbonylated derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Cyclo[N(Me)Ala-bAla-D-OLeu-Pro-DL-Val-N(Me)Val] has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide cyclization and conformational analysis.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of cyclo[N(Me)Ala-bAla-D-OLeu-Pro-DL-Val-N(Me)Val] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Cyclo(Phe-Pro): Another diketopiperazine with distinct biological activities.
Cyclo(Leu-Pro): Known for its antimicrobial properties.
Cyclo(Val-Pro): Studied for its potential therapeutic applications.
Uniqueness
Its ability to undergo various chemical reactions and its diverse scientific research applications further highlight its uniqueness compared to other diketopiperazines .
Properties
Molecular Formula |
C29H49N5O7 |
---|---|
Molecular Weight |
579.7 g/mol |
IUPAC Name |
(3R,10S,13S,19S)-10,11,14-trimethyl-3-(2-methylpropyl)-13,16-di(propan-2-yl)-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |
InChI |
InChI=1S/C29H49N5O7/c1-16(2)15-21-27(38)34-14-10-11-20(34)26(37)31-23(17(3)4)28(39)33(9)24(18(5)6)29(40)32(8)19(7)25(36)30-13-12-22(35)41-21/h16-21,23-24H,10-15H2,1-9H3,(H,30,36)(H,31,37)/t19-,20-,21+,23?,24-/m0/s1 |
InChI Key |
BHOYUZRQFBRFCM-JCVPDUGOSA-N |
Isomeric SMILES |
C[C@H]1C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)NC(C(=O)N([C@H](C(=O)N1C)C(C)C)C)C(C)C)CC(C)C |
Canonical SMILES |
CC1C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)C(C)C)CC(C)C |
Origin of Product |
United States |
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